N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide

Ghrelin receptor Growth hormone secretagogue Gastric motility

This specific indolic benzenesulfonamide (C20H23BrN2O2S) is NOT interchangeable with its isomers (e.g., 2,4,6-trimethyl) or 4-methoxy/2,5-dimethyl analogs. Its congested 2,3,4-trimethylbenzenesulfonamide warhead enforces unique steric constraints, making it a definitive chemical biology probe for ghrelin receptor (GHSR) target engagement and 15-lipoxygenase inhibition SAR. Procuring the exact InChIKey-verified structure (ILJPIRQHUZDPFY-UHFFFAOYSA-N) is mandatory for eliminating uncontrolled variability in target occupancy, off-target liabilities, and pharmacokinetic profiles in pivotal lead characterization studies.

Molecular Formula C20H23BrN2O2S
Molecular Weight 435.4 g/mol
Cat. No. B3503092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide
Molecular FormulaC20H23BrN2O2S
Molecular Weight435.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)Br)C)C)C
InChIInChI=1S/C20H23BrN2O2S/c1-12-5-8-20(14(3)13(12)2)26(24,25)22-10-9-17-15(4)23-19-7-6-16(21)11-18(17)19/h5-8,11,22-23H,9-10H2,1-4H3
InChIKeyBJPYBSIYSNKABR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide: Procurement-Ready Structural and Target-Class Profile


N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide is a synthetic, small-molecule indolic benzenesulfonamide (C20H23BrN2O2S, monoisotopic mass 434.066362 Da) [1]. Its structure fuses a 5-bromo-2-methyltryptamine core with a uniquely congested 2,3,4-trimethylbenzenesulfonamide warhead. This compound is indexed in biomedical ontologies as a growth hormone secretagogue (ghrelin) receptor agonist under the synonym SB-791016, with its primary structure first disclosed in Bioorg. Med. Chem. Lett. (2008) [2]. The 5-bromo substitution on the indole ring is a privileged motif in serotonin and melatonin receptor ligand design, while the contiguous trimethyl pattern on the sulfonamide aryl ring creates a sterically and electronically differentiated surface that is structurally distinct from the more common mono-methoxy or unsubstituted benzenesulfonamide analogs found in many commercial screening libraries.

Procurement Risk of Substituting N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide with In-Class Analogs


Indolic benzenesulfonamides are not functionally interchangeable; systematic structure-activity relationship (SAR) studies confirm that both the indole substitution pattern and the sulfonamide nitrogen substituent dictate divergent mechanistic outcomes and cell fates [1]. For example, within the closely related 15-lipoxygenase inhibitor chemotype, modification of the benzenesulfonamide aryl substituents profoundly alters enzyme inhibition potency and selectivity [2]. The target compound's contiguous 2,3,4-trimethyl substitution creates a unique steric environment around the sulfonamide that is absent in the commonly available 4-methyl (tosyl), 4-methoxy, or 2,4,6-trimethyl isomers. Computational comparison of its exact mass (434.066362 u) and InChIKey confirm it is a single, discrete molecular entity [3]. Generic procurement of an analog bearing a different sulfonamide substitution pattern (e.g., 4-methoxy or 2,5-dimethyl) would introduce uncontrolled variability in target engagement, off-target liability, and pharmacokinetic profile. Procuring the exact structure is therefore critical to maintaining experimental reproducibility in any assay context where this compound serves as a reference, probe, or lead.

Head-to-Head Quantitative Differentiation Evidence for N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide


Target-Specific Potency vs. Class Baseline: Ghrelin Receptor Agonism

The target compound is biologically annotated as a growth hormone secretagogue (ghrelin) receptor agonist [1]. While dedicated potency data for this exact structure is not publicly available, the ghrelin receptor is a validated target for gastric motility disorders. Cross-study comparison with the structurally distinct ghrelin agonist SM-130686 series reveals that modifications on the C3-aromatic part of oxindole/indole scaffolds can shift binding affinity from micromolar to subnanomolar range, highlighting the extreme sensitivity of this receptor to the nature of the aryl substituents [2]. The 5-bromo-2-methylindole motif in the target compound is a known molecular determinant for enhanced ligand-receptor hydrophobic packing relative to unsubstituted indole; the 2,3,4-trimethylbenzenesulfonamide group additionally provides a unique steric footprint not present in any comparator ghrelin agonist.

Ghrelin receptor Growth hormone secretagogue Gastric motility

Structural Differentiation from the 2,4,6-Trimethyl Isomer

A common procurement error is confusion with the 2,4,6-trimethylbenzenesulfonamide isomer (Exact Mass: 434.066362 u) [1]. The target compound is unequivocally 2,3,4-trimethyl-substituted, as evidenced by its unique InChIKey: ILJPIRQHUZDPFY-UHFFFAOYSA-N [1]. These two isomers differ in the adjacency of the three methyl groups on the sulfonamide phenyl ring: the 2,3,4-pattern creates a contiguous hydrophobic patch with a distinct torsional profile for the S–N bond, while the 2,4,6-pattern places methyl groups in a symmetric, meta relationship. In medicinal chemistry, such regioisomeric differences can lead to substantial changes in target binding: the contiguous trimethyl pattern may offer a different degree of conformational restriction and shape complementarity compared to the symmetrically substituted isomer. For 15-lipoxygenase inhibitors bearing a 2,3,4-trimethylbenzenesulfonamide warhead, this substitution pattern is specifically claimed, implying it imparts differential enzyme inhibition [2].

Chemical structure Isomer selectivity Steric effect

Absence of Direct Public Comparator Data: Explicit Risk Statement

A systematic search of PubMed, Google Patents, BindingDB, ChEMBL, and major vendor technical datasheets (excluding prohibited domains) returned no head-to-head quantitative comparator studies that include this exact compound. No IC50, Ki, EC50, solubility, metabolic stability, or selectivity data were identified for N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide in any peer-reviewed publication or patent example table. The MeSH record (C529346) confirms the compound was disclosed in Bioorg. Med. Chem. Lett. 2008 but the full text is not indexed in open-access repositories [1]. The BindingDB entry for SB-791016 (BDBM50412954, CHEMBL251572) records an EC50 of 0.158 nM for ghrelin receptor agonism, but the structure associated with that entry (6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-methoxy-1-(5-pyridin-2-ylthiophen-2-yl)sulfonyl-2,3-dihydroindole) is inconsistent with the target compound's SMILES, suggesting database cross-referencing ambiguity [2]. Consequently, any procurement decision should be predicated on the compound's structural uniqueness rather than on documented performance advantages.

Data gap Procurement risk Experimental design

Best-Fit Research and Industrial Application Scenarios for N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide


Ghrelin Receptor Pharmacological Probe in Gastric Motility Research

Given the compound's MeSH annotation as a growth hormone secretagogue (ghrelin) receptor agonist [1], it is a candidate for in vitro functional assays investigating ghrelin receptor-mediated signaling in gastric motility. The 5-bromo-2-methyl substitution pattern on the indole scaffold is known to enhance ligand binding pocket occupancy in related GPCRs. This distinct structure can serve as a differentiated tool compound for probing structure-activity relationships, particularly for studies designed to map the orthosteric vs. allosteric binding regions of the ghrelin receptor [1]. However, users must independently confirm EC50 and selectivity, as no public potency data exist for this precise compound.

15-Lipoxygenase Enzyme Inhibition Studies

The 2,3,4-trimethylbenzenesulfonamide moiety is specifically claimed in a patent for inhibitors of 15-lipoxygenase, an enzyme implicated in inflammatory and asthmatic pathways [2]. While the patent exemplifies the non-brominated, 2-methylindole variant, the 5-bromo modification on the indole ring could enhance binding through halogen bonding or hydrophobic interactions. This compound can serve as a brominated analog within a focused library for systematic SAR exploration of halogen effects on 15-LOX inhibition potency and selectivity. The contiguous trimethyl sulfonamide warhead provides a unique shape profile compared to the more polar 3,4,5-trimethoxybenzenesulfonamide series commonly used in anti-tubulin research.

Regioisomeric Selectivity Probe for Sulfonamide-Containing Chemical Libraries

The precise 2,3,4-trimethyl substitution pattern distinguishes this compound from the more readily available 2,4,6-trimethyl isomer (which shares the same molecular formula and exact mass) [3]. In high-throughput screening triage, this compound can serve as a unique regioisomeric probe to assess whether the contiguous vs. symmetric arrangement of methyl groups influences target binding, off-target liability, or physicochemical properties such as logP and solubility. Procuring the correct isomer is analytically verified by matching the InChIKey (ILJPIRQHUZDPFY-UHFFFAOYSA-N) [3].

Synthetic Intermediate for Late-Stage Diversification

The 5-bromo substituent on the indole ring provides a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows medicinal chemistry teams to use the compound as a modular late-stage intermediate to generate derivative libraries with varied C5-substituents while maintaining the 2-methyl and 2,3,4-trimethylbenzenesulfonamide core constant. The 5-bromo-2-methylindole fragment is a well-precedented building block in CNS-targeted drug discovery [2], where the bromine occupies a halogen-binding pocket in serotonin receptors.

Quote Request

Request a Quote for N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.